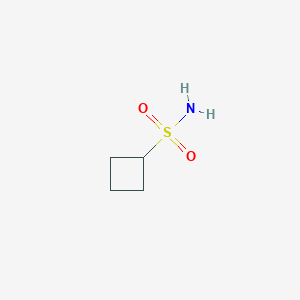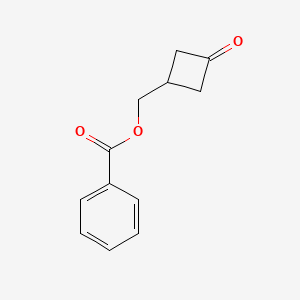
(3-oxocyclobutyl)Methyl benzoate
Vue d'ensemble
Description
(3-Oxocyclobutyl)Methyl benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and cyclobutanone, characterized by the presence of a benzoate ester linked to a cyclobutyl ketone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxocyclobutyl)Methyl benzoate typically involves the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard esterification techniques used in organic synthesis can be scaled up for industrial applications. These methods often involve the use of continuous flow reactors to enhance reaction efficiency and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxocyclobutyl)Methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
Applications De Recherche Scientifique
(3-Oxocyclobutyl)Methyl benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-oxocyclobutyl)Methyl benzoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the cyclobutyl ketone group.
Cyclobutanone: The parent ketone compound, without the benzoate ester group.
Benzoic acid: The parent acid compound, without the ester or ketone groups.
Uniqueness
(3-Oxocyclobutyl)Methyl benzoate is unique due to the combination of a cyclobutyl ketone and a benzoate ester in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Propriétés
IUPAC Name |
(3-oxocyclobutyl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJURBNFYZXOKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573731 | |
| Record name | (3-Oxocyclobutyl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346425-59-0 | |
| Record name | (3-Oxocyclobutyl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


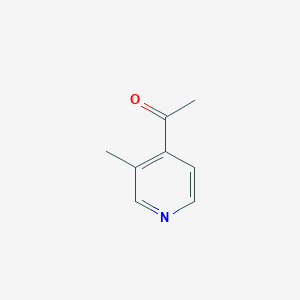
![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)

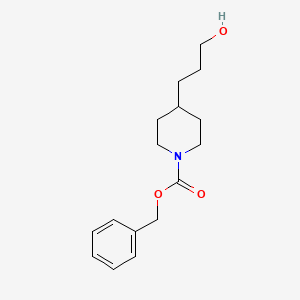
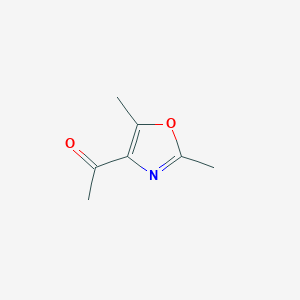
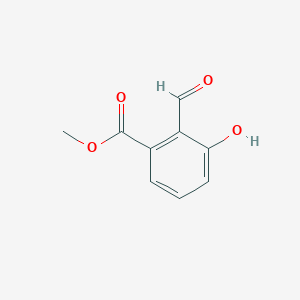
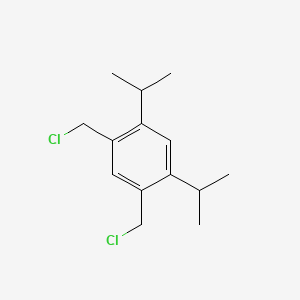
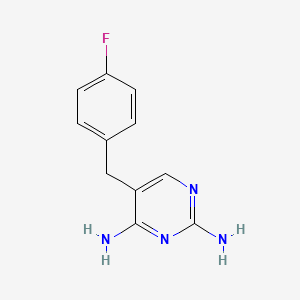
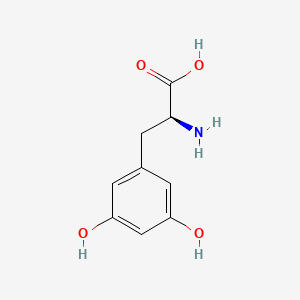
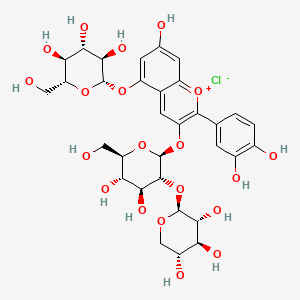
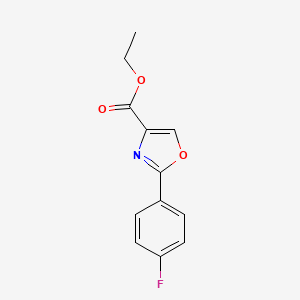
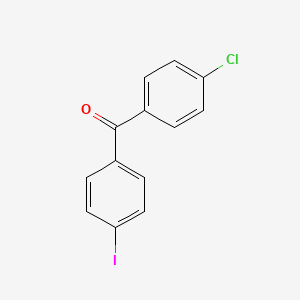
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)
